molecular formula C19H29N3O2 B7917697 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B7917697
M. Wt: 331.5 g/mol
InChI Key: DJUBMRPYFLJRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a synthetic piperidine-based compound characterized by a benzyl ester group at the 1-position of the piperidine ring and a cyclopropane-containing side chain at the 2-position. This compound features a tertiary amine structure formed by the cyclopropyl group and a 2-aminoethyl moiety, which may confer unique physicochemical properties such as enhanced lipophilicity and stereochemical rigidity compared to simpler alkylamine derivatives. Its molecular formula is C₁₈H₂₇N₃O₂, with a molecular weight of 317.43 g/mol (calculated from evidence in ).

Properties

IUPAC Name

benzyl 2-[[2-aminoethyl(cyclopropyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c20-11-13-21(17-9-10-17)14-18-8-4-5-12-22(18)19(23)24-15-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUBMRPYFLJRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN(CCN)C2CC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester is a synthetic derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a cyclopropyl group and an aminoethyl side chain. The benzyl ester functionality enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this structure often exhibit activity through multiple mechanisms:

  • NMDA Receptor Modulation : Compounds with piperidine structures have shown the ability to interact with NMDA receptors, which are critical in neuropharmacology. For instance, derivatives have been reported to displace [3H]CPP binding, indicating NMDA receptor antagonism .
  • Anti-inflammatory Activity : Some related compounds demonstrate significant inhibition of COX-2 activity, a key enzyme in inflammatory processes. The IC50 values for these compounds often range in the low micromolar range, suggesting potent anti-inflammatory properties .
  • Cytotoxic Effects : In vitro studies have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .

Biological Activity Data

Biological ActivityAssay TypeIC50/ED50 ValuesReference
NMDA Receptor AntagonismBinding Assay95 nM (effective)
COX-2 InhibitionEnzymatic Assay0.04 μmol
CytotoxicityCell Viability AssayMean IC50 ~ 92.4 μM against multiple cancer lines

Case Studies

  • Neuroprotective Effects : A study examined the neuroprotective effects of a piperidine derivative against NMDA-induced toxicity in mice. The compound demonstrated significant survival rates at doses of 10 mg/kg, suggesting potential for treating neurodegenerative disorders .
  • Anti-inflammatory Properties : In a carrageenan-induced paw edema model, derivatives showed anti-inflammatory effects comparable to indomethacin with calculated ED50 values around 9.17 μM, highlighting their therapeutic potential in inflammatory diseases .
  • Anticancer Activity : A series of related compounds were tested against various cancer cell lines (HeLa, CaCo-2). Results indicated selective cytotoxicity, with some compounds achieving IC50 values below 100 μM, marking them as promising candidates for further development in oncology .

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in several areas:

1. Neuropharmacology

  • Mechanism of Action : The compound acts as a modulator of neurotransmitter systems, influencing pathways associated with mood regulation and cognitive function.
  • Case Study : Research indicates that derivatives of this compound exhibit activity against neurodegenerative diseases by targeting AMPA receptors, which are crucial for synaptic transmission and plasticity .

2. Anticancer Activity

  • Research Findings : Studies have shown that the compound can induce apoptosis in cancer cells through the inhibition of specific signaling pathways .
  • Data Table of Anticancer Activity :
Compound VariantCell Line TestedIC50 (µM)Mechanism
Benzyl Ester AHeLa12.5Apoptosis induction
Benzyl Ester BMCF-78.0Cell cycle arrest

3. Antimicrobial Properties

  • Evaluation : The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics .
  • Case Study : A series of tests showed effective inhibition against Gram-positive bacteria, with varying degrees of potency depending on structural modifications.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-{[(2-Amino-ethyl)-cyclopropyl-amino]-methyl}-piperidine derivatives has been extensively studied to optimize their pharmacological properties:

  • Synthesis Methodology : Utilizing standard organic synthesis techniques, including amide coupling and cyclization reactions.
  • SAR Insights : Modifications to the cyclopropyl group and the piperidine ring have been shown to enhance binding affinity to target receptors .

Comparison with Similar Compounds

Key Observations:

  • Cyclopropyl vs. Alkyl Substituents : The cyclopropyl group in the target compound enhances rigidity and may improve metabolic stability compared to ethyl or methyl analogues .
  • Positional Isomerism : The 2-position substitution in the target compound likely optimizes steric interactions with biological targets compared to 3- or 4-position isomers .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility:

  • The target compound’s cyclopropyl group increases XLogP3 (estimated >2.5) compared to ethyl (XLogP3 ~1.9) or methyl analogues .
  • Benzyl ester derivatives generally exhibit moderate aqueous solubility, but cyclopropyl may further reduce solubility in polar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.